4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(1H-indole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-14(8-17(21)23-11)24-15-9-20(10-15)18(22)13-2-3-16-12(7-13)4-5-19-16/h2-8,15,19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERHIVXHCMYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Indole-5-carbonyl Intermediate: The synthesis begins with the preparation of the indole-5-carbonyl intermediate. This can be achieved through the acylation of indole with an appropriate acyl chloride under basic conditions.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the indole-5-carbonyl intermediate with an azetidine derivative under suitable conditions, such as in the presence of a base like sodium hydride.
Coupling with Pyranone: The final step involves the coupling of the azetidine-indole intermediate with a pyranone derivative. This can be achieved through an etherification reaction, where the hydroxyl group of the pyranone reacts with the azetidine-indole intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo substitution reactions, especially at the indole and pyranone rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted indole and pyranone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may confer biological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also play a role in binding to biological targets, while the pyranone structure can contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
6-Heptyl-5,6-dihydro-2H-pyran-2-one (FDB003024)
- Structure : A simpler pyran-2-one derivative lacking the azetidine-indole substituent but featuring a heptyl chain at position 4.
- Key Differences : The absence of the azetidine-indole group reduces hydrogen-bonding capacity and aromatic interactions, limiting its utility in targeted drug design. However, its lipophilic heptyl chain enhances membrane permeability compared to the polar indole-containing compound .
4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ12865)
- Structure : Shares the same pyran-2-one and azetidine-3-yloxy framework but substitutes the indole-5-carbonyl group with a 2-(2-methoxyphenyl)acetyl moiety.
- The indole-5-carbonyl group in the target compound provides stronger π-π stacking interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Azetidine-Containing Analogues
5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o)
- Structure : A pyridine-pyrazole hybrid with an azetidine-like alkoxy substituent.
- Key Differences :
6-(4-Methylpiperazin-1-yl)-1H-indole (A434378)
- Structure : Indole substituted with a piperazine group at position 5.
- Key Differences: Piperazine increases solubility but reduces steric bulk compared to the azetidine-pyranone system. The absence of the pyranone core eliminates lactone-related reactivity, such as pH-dependent ring-opening .
Functional Group Comparisons
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling indole-5-carboxylic acid to an azetidine intermediate, followed by conjugation with the pyranone core—similar to methods in for pyrazole derivatives .
- Biological Activity : The indole-5-carbonyl group is critical for binding to ATP pockets in kinases, while the azetidine’s small ring size enhances conformational restraint, improving target selectivity over bulkier analogues like piperazine-containing indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
